tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-8-carboxylate
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Overview
Description
tert-Butyl 6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate: is an organic compound belonging to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The compound is characterized by its tert-butyl ester group attached to the imidazo[1,2-a]pyrimidine core, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrimidine with tert-butyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced form.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions include oxo derivatives, reduced forms, and substituted imidazo[1,2-a]pyrimidines, which can be further utilized in various applications .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-8-carboxylate serves as a valuable intermediate for the synthesis of more complex molecules. Its reactivity and stability make it an ideal candidate for constructing diverse chemical libraries .
Biology and Medicine: Its derivatives have shown promise in preclinical studies for their antimicrobial, anti-inflammatory, and anticancer activities .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and ease of modification make it a valuable building block for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, its derivatives may inhibit key enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
- tert-Butyl 1-(hydroxymethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate
- tert-Butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
- tert-Butyl 4-[2-(tert-butoxycarbonyl)amino]ethyl-1H-imidazole-1-carboxylate
Uniqueness: tert-Butyl 6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate stands out due to its specific structural features and reactivity. Its unique imidazo[1,2-a]pyrimidine core and tert-butyl ester group provide distinct chemical properties, making it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
tert-butyl 6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-4-6-13-8-5-12-9(13)14/h5,8H,4,6-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLNGQVKTLSROK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN2C1=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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